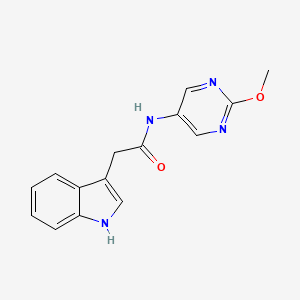

2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-21-15-17-8-11(9-18-15)19-14(20)6-10-7-16-13-5-3-2-4-12(10)13/h2-5,7-9,16H,6H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSRWOUBDLBRTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling of Indole and Pyrimidine: The final step involves coupling the indole and pyrimidine moieties through an acetamide linkage. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: Both the indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted indole and pyrimidine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole and pyrimidine derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide would depend on its specific application. Generally, compounds with indole and pyrimidine moieties can interact with various biological targets, such as enzymes, receptors, and nucleic acids. The indole ring can engage in π-π stacking interactions, while the pyrimidine ring can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrimidine-Based Derivatives

2-(1H-Indol-3-yl)-N-(2-(2-Methyl-1H-Imidazol-1-yl)Pyrimidin-5-yl)Acetamide (CAS 1421522-26-0)

- Molecular Formula : C₁₈H₁₆N₆O

- Molecular Weight : 332.4 g/mol

- Key Structural Difference : The pyrimidine ring is substituted with a 2-methylimidazole group instead of methoxy.

- However, this modification could reduce solubility .

Phenethyl and Ethyl-Linked Derivatives

N-(4-Hydroxyphenethyl)-2-(1H-Indol-3-yl)Acetamide (Compound 88)

- Molecular Formula : C₁₈H₁₇N₃O₂

- Molecular Weight : 307.35 g/mol

- Source : Isolated from the marine bacterium Pantoea agglomerans P20-14.

- Key Structural Difference : The N-substituent is a 4-hydroxyphenethyl group.

- Activity : Marine-derived indole acetamides often exhibit antimicrobial or cytotoxic properties, though specific data for this compound are pending .

Melatonin (N-Acetyl-5-Methoxytryptamine)

Heterocyclic and Complex Substituents

2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(2-(Pyridin-3-yl)Ethyl)Acetamide

- Molecular Formula : C₂₈H₂₅ClN₄O₃

- Molecular Weight : 501.0 g/mol

- Key Structural Difference : Contains a 4-chlorobenzoyl and pyridin-3-yl ethyl group.

- Activity: Inhibits protozoan sterol 14α-demethylase (CYP51), showing promise against Trypanosoma and Leishmania species .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Methoxyphenyl)Acetamide

Structure-Activity Relationships (SAR) and Pharmacological Insights

Substituent Effects on Bioactivity

- Pyrimidine vs. Benzothiazole : Pyrimidine-based compounds (e.g., the main compound) may target kinase enzymes, while benzothiazoles (e.g., ) often interact with nucleic acids or inflammatory pathways.

- Methoxy Group : The 2-methoxy group in the main compound could enhance metabolic stability compared to methylimidazole () or chlorobenzoyl () substituents.

- Ethyl Linkers : Ethyl-linked N-substituents (e.g., melatonin) improve flexibility and receptor compatibility but may reduce target specificity compared to rigid heterocycles.

Physicochemical Properties

- Solubility : Methoxy groups (main compound) generally improve aqueous solubility over hydrophobic substituents like trifluoromethyl () or chlorobenzoyl ().

- Molecular Weight : Compounds under 500 g/mol (e.g., main compound: 287.29 g/mol) are more likely to comply with Lipinski’s rule for drug-likeness compared to bulkier analogs (e.g., : 501.0 g/mol).

Data Table: Comparative Overview

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of 2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 258.28 g/mol

This compound features an indole moiety linked to a pyrimidine ring through an acetamide functional group, which is believed to contribute to its pharmacological properties.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives similar to 2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

In Vitro Studies

In a comparative study, two compounds were evaluated for their COX-2 inhibition capability:

| Compound | IC (μmol/L) |

|---|---|

| Compound A | 0.04 ± 0.09 |

| Compound B | 0.04 ± 0.02 |

| Celecoxib (Standard) | 0.04 ± 0.01 |

These findings indicate that the tested compounds possess comparable potency to celecoxib, a well-known anti-inflammatory drug .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives of indole and pyrimidine structures exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC)

In a recent screening of related compounds, the following MIC values were noted:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound C | MRSA | ≤ 0.25 |

| Compound D | C. neoformans | ≤ 0.25 |

These results suggest that certain derivatives maintain low toxicity while exhibiting potent antimicrobial effects .

Case Study: Anti-inflammatory Effects in Animal Models

A study involving carrageenan-induced paw edema in rats demonstrated that specific pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin:

| Compound | ED (μM) |

|---|---|

| Compound E | 11.60 |

| Indomethacin | 9.17 |

This study highlights the therapeutic potential of such compounds in managing inflammation-related disorders .

Structure-Activity Relationship (SAR)

Preliminary SAR investigations suggest that the presence of electron-releasing substituents on the pyrimidine ring enhances anti-inflammatory activity. Compounds with specific substitutions showed improved inhibitory effects against COX enzymes, indicating that structural modifications can significantly impact biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-indol-3-yl)-N-(2-methoxypyrimidin-5-yl)acetamide, and how can reaction conditions be optimized?

- Methodology: The compound is typically synthesized via amide coupling between 2-(1H-indol-3-yl)acetic acid and 2-methoxypyrimidin-5-amine. Optimization involves adjusting reaction solvents (e.g., DMF or THF), catalysts (e.g., HATU or EDCI), and temperature (60–80°C). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How is structural characterization performed using spectroscopic techniques?

- Methodology:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). The indole NH proton appears as a singlet at ~δ 10.5 ppm, while the methoxy group on pyrimidine resonates at δ 3.9–4.1 ppm .

- FTIR : Confirm amide C=O stretching at ~1650–1680 cm⁻¹ and indole N-H stretch at ~3400 cm⁻¹ .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₅N₄O₂: 291.12) .

Q. What analytical methods ensure purity and stability during storage?

- Methodology:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .

- TGA/DSC : Assess thermal stability; decomposition typically occurs above 200°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology:

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Prioritize hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., Arg120 in COX-2) .

- QSAR : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve discrepancies in reported biological activity (e.g., IC50 variability)?

- Methodology:

- Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7), incubation times (24–72 h), and controls (e.g., DMSO vehicle <0.1%).

- Metabolic Stability : Test liver microsome stability (human/rat) to rule out rapid degradation in vitro .

- Data Normalization : Use Z-factor scoring to account for plate-to-plate variability .

Q. How does the compound’s regioselectivity impact its pharmacological profile?

- Methodology:

- Synthetic Modifications : Compare analogs (e.g., N-(3-methoxypyrimidin-5-yl) vs. N-(4-methoxypyrimidin-5-yl)) in enzyme inhibition assays.

- Crystallography : Resolve X-ray structures of target-ligand complexes (e.g., PDB) to identify critical binding motifs .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodology:

- Rodent Studies : Administer orally (10–50 mg/kg) and measure plasma half-life via LC-MS/MS. Monitor liver/kidney function markers (ALT, BUN).

- Metabolite Profiling : Identify phase I/II metabolites using UPLC-QTOF-MS .

Contradiction Analysis

Q. Why do some studies report potent COX-2 inhibition while others show negligible activity?

- Resolution:

- Structural Confirmation : Re-analyze batches via XRD to rule out polymorphic differences (e.g., amorphous vs. crystalline forms) .

- Off-Target Effects : Screen against related isoforms (COX-1) and pro-inflammatory cytokines (TNF-α, IL-6) to clarify selectivity .

Key Notes

- Maintain standardized nomenclature (no abbreviations for chemical names).

- Address contradictions via multi-method validation (e.g., XRD + bioassays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.